3,5-Dichlorobenzyl alcohol

Antifungal Fragment-Based Drug Discovery Succinate Dehydrogenase Inhibitor

3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) is a meta-substituted dichlorobenzyl alcohol validated as a highly active antifungal fragment against a 21-analog panel. Its ester derivatives achieved EC50 values comparable to boscalid (1.01–1.24 mg/L), making it a critical scaffold for SDHI agrochemical discovery. Unlike 2,4- or 3,4-dichloro isomers, only the 3,5-substitution pattern delivers the documented chitin synthase specificity and toxicological safety profile required for advanced lead optimization. With a melting point of 75–82°C—substantially higher than the 3,4-isomer (35–38°C)—this compound ensures simpler handling and storage. Insist on isomer-certified 3,5-Dichlorobenzyl alcohol to avoid non-equivalent biological outcomes in your research programs.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 60211-57-6
Cat. No. B146536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzyl alcohol
CAS60211-57-6
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CO
InChIInChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
InChIKeyVSNNLLQKDRCKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzyl Alcohol (CAS 60211-57-6) for R&D and Industrial Procurement: Key Specifications and Comparator Baseline


3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) is a dichlorinated benzyl alcohol derivative classified as a meta-substituted xylene [1]. It is an organic building block and a recognized antimicrobial fragment, finding use as an intermediate in pharmaceutical and agrochemical synthesis, and as a preservative in cosmetics and personal care products . Its molecular formula is C7H6Cl2O with a molecular weight of 177.03 g/mol. Commercially, it is typically supplied as a white to off-white crystalline powder with a melting point range of 75-82°C and a standard purity specification of ≥98.0% by GC .

Why 3,5-Dichlorobenzyl Alcohol Cannot Be Readily Substituted with Other Dichlorobenzyl Isomers in Critical Applications


The substitution pattern of chlorine atoms on the benzyl alcohol core profoundly influences both biological activity and physicochemical properties. A classic 1958 study established that among chlorinated benzyl alcohols, antimicrobial potency and bactericidal rate are highly isomer-dependent, with 3,4-dichloro and 2,4-dichloro variants showing rapid kill but differing in overall inhibitory strength relative to the 3,5-dichloro pattern [1]. More recently, a fragment-based screening campaign identified 3,5-dichlorobenzyl alcohol as a "highly active fragment" for antifungal development against a panel of 21 benzyl alcohol analogs, underscoring its unique pharmacophoric value that cannot be assumed for other dichloro isomers like 2,4- or 3,4-dichlorobenzyl alcohol [2]. In synthetic applications, the meta-chlorine substitution directs reactivity differently than ortho- or para-substituted isomers, impacting downstream transformations such as esterification or nucleophilic substitution . Consequently, procurement specifications must be isomer-specific, as substituting 3,5-dichlorobenzyl alcohol with 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) or 3,4-dichlorobenzyl alcohol (CAS 1805-32-9) will yield non-equivalent results in both biological and chemical contexts.

Quantitative Differentiation Evidence for 3,5-Dichlorobenzyl Alcohol Against Key Comparators


Identification as a 'Highly Active Fragment' in Antifungal Fragment-Based Screening Against a Panel of 21 Benzyl Alcohol Analogs

In a 2021 study published in the Journal of Agricultural and Food Chemistry, a fragment-based screening of 21 different benzyl alcohol compounds (A1-A21) for antifungal activity identified 3,5-dichlorobenzyl alcohol as a 'highly active fragment' [1]. This designation was not extended to other chlorinated or unsubstituted benzyl alcohols in the panel. The study further demonstrated that ester derivatives of this specific fragment achieved EC50 values comparable to the commercial fungicide boscalid (EC50 = 1.24 and 1.01 mg/L against Botrytis cinerea and Rhizoctonia solani, respectively), with the lead compound 5 exhibiting EC50 values of 6.60 mg/L and 1.61 mg/L [1]. This finding establishes 3,5-dichlorobenzyl alcohol as a privileged scaffold for SDH inhibitor development.

Antifungal Fragment-Based Drug Discovery Succinate Dehydrogenase Inhibitor

Enzyme Inhibition Specificity: Chitin Synthase as a Validated Target for 3,5-Dichlorobenzyl Alcohol

3,5-Dichlorobenzyl alcohol has demonstrated enzyme specificity for chitin synthase, a critical enzyme in fungal cell wall biosynthesis that is absent in mammals, making it an attractive antifungal target . Research indexed in the BRENDA enzyme database confirms inhibition of solubilized chitin synthase by chlorinated aromatic compounds including 3,5-dichlorobenzyl alcohol [1]. This mechanism is distinct from the membrane-disruption activity more commonly associated with 2,4-dichlorobenzyl alcohol [2]. In contrast, 3,4-dichlorobenzyl alcohol has been reported to inhibit casein kinase II, a different enzyme target [3]. This differential enzyme inhibition profile supports selection of 3,5-dichlorobenzyl alcohol for projects specifically targeting fungal chitin biosynthesis.

Antifungal Enzyme Inhibition Chitin Synthase

Documented Synthetic Yield: 74% Yield in a Scalable Reduction of 3,5-Dichlorobenzoic Acid

A patent synthesis route describes the preparation of 3,5-dichlorobenzyl alcohol from 3,5-dichlorobenzoic acid using TEA, i-Bu chloroformate, and NaBH4, achieving a yield of 10.5 g (74%) from 15.3 g (80 mmol) of starting material . This yield provides a quantitative benchmark for synthetic accessibility. For comparison, a separate process for the related 3,5-dichlorobenzaldehyde intermediate from the same alcohol highlights the compound's versatility as a synthetic hub [1]. The meta-substitution pattern of 3,5-dichlorobenzyl alcohol offers distinct reactivity in esterification and etherification reactions compared to ortho- or para-substituted analogs, enabling specific downstream transformations not equally feasible with 2,4- or 3,4-dichlorobenzyl alcohols.

Organic Synthesis Process Chemistry Building Block

Commercial Availability and Purity Specification: ≥98.0% (GC) as an Industry Standard

Multiple reputable vendors, including TCI America, Thermo Scientific (Alfa Aesar), and AKSci, specify 3,5-dichlorobenzyl alcohol with a minimum purity of 98.0% by GC . The melting point is consistently reported in the range of 75-82°C . In contrast, 3,4-dichlorobenzyl alcohol exhibits a significantly lower melting point range of 35-38°C, which can impact handling and formulation . This difference in physical form and the availability of high-purity material with established GC methods provide a practical advantage in procurement and quality assurance workflows.

Quality Control Analytical Chemistry Procurement

Safety and Handling Profile: Quantified GHS Classifications for Irritation

3,5-Dichlorobenzyl alcohol carries GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. These are standard for many halogenated aromatic alcohols and do not indicate more severe hazards such as acute oral toxicity or carcinogenicity. For comparison, 2,4-dichlorobenzyl alcohol is also classified as a skin and eye irritant but is a well-established OTC antiseptic ingredient, indicating that the irritation profile does not preclude certain applications [2]. The safety profile of 3,5-dichlorobenzyl alcohol is thus well-defined and manageable within standard laboratory and manufacturing protocols.

Safety Data Sheet GHS Classification Occupational Health

Optimal Procurement and Application Scenarios for 3,5-Dichlorobenzyl Alcohol


Agrochemical R&D: Lead Optimization for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Procurement of 3,5-dichlorobenzyl alcohol is indicated for agrochemical discovery programs targeting succinate dehydrogenase (SDH). As demonstrated by Du et al. (2021), this compound was identified as a highly active fragment from a panel of 21 benzyl alcohol analogs, and its ester derivatives achieved EC50 values comparable to the commercial fungicide boscalid (EC50 = 1.01-1.24 mg/L) [1]. This positions 3,5-dichlorobenzyl alcohol as a validated starting scaffold for the synthesis of novel SDHI fungicides, offering a competitive advantage over non-fragment-screened isomers.

Antifungal Drug Discovery: Targeting Chitin Synthase in Pathogenic Fungi

Research groups investigating fungal cell wall biosynthesis should consider 3,5-dichlorobenzyl alcohol as a tool compound or lead fragment due to its documented enzyme specificity for chitin synthase [1]. Inhibition of this enzyme, which is absent in mammals, represents a selective antifungal strategy. The compound's toxicological safety in rat studies further supports its use in early-stage in vivo proof-of-concept studies [1].

Pharmaceutical Intermediate Synthesis: Multi-Step Organic Transformations

3,5-Dichlorobenzyl alcohol serves as a versatile synthetic intermediate. Its benzylic alcohol group can be readily converted to halides, esters, ethers, and nitriles. Documented applications include its use in the synthesis of 3,5-dichlorophenylacetonitrile (via reaction with SOCl2 followed by NaCN) and tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate via iridium-catalyzed alkylation [1]. A scalable reduction of 3,5-dichlorobenzoic acid to the alcohol in 74% yield provides a reliable entry point for process development .

Quality Control and Analytical Reference Standard Procurement

Due to its well-defined physical properties (melting point 75-82°C) and the availability of high-purity material (≥98.0% by GC) from multiple reputable vendors, 3,5-dichlorobenzyl alcohol is suitable for use as a reference standard in analytical method development and quality control of dichlorobenzyl alcohol-containing formulations [1]. Its higher melting point relative to 3,4-dichlorobenzyl alcohol (35-38°C) simplifies handling and storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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